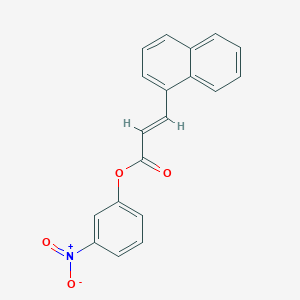
4-(propionylamino)-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(propionylamino)-N-3-pyridinylbenzamide, also known as PPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPB is a small molecule that has been found to have a range of potential applications in the field of biochemistry and physiology.
科学的研究の応用
4-(propionylamino)-N-3-pyridinylbenzamide has been found to have a range of potential applications in scientific research. It has been shown to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of many proteins. This inhibition can lead to the degradation of certain proteins, making it a potential therapeutic target for cancer treatment.
4-(propionylamino)-N-3-pyridinylbenzamide has also been found to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species. This inhibition can lead to a reduction in oxidative stress, making it a potential therapeutic target for diseases such as cardiovascular disease and diabetes.
作用機序
4-(propionylamino)-N-3-pyridinylbenzamide exerts its effects by binding to the ATP binding site of Hsp90 and NADPH oxidase. This binding leads to the inhibition of their activity, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
4-(propionylamino)-N-3-pyridinylbenzamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce blood pressure and improve endothelial function in animal models of cardiovascular disease.
実験室実験の利点と制限
4-(propionylamino)-N-3-pyridinylbenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also relatively stable and has a long half-life, making it useful for long-term studies.
However, 4-(propionylamino)-N-3-pyridinylbenzamide also has some limitations. It can be difficult to obtain in large quantities, and its effects can be cell-type specific. This means that its effects may not be generalizable to all cell types.
将来の方向性
There are several future directions for research on 4-(propionylamino)-N-3-pyridinylbenzamide. One area of interest is its potential as a therapeutic target for cancer treatment. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Another area of interest is its potential as a therapeutic target for cardiovascular disease and diabetes. Further studies are needed to determine its effects on these diseases in animal models and in humans.
Finally, there is potential for 4-(propionylamino)-N-3-pyridinylbenzamide to be used as a tool for studying intracellular processes. Further studies are needed to determine its specificity and selectivity for its targets, as well as its effects on other cellular processes.
合成法
4-(propionylamino)-N-3-pyridinylbenzamide is synthesized by reacting 3-aminopyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propionyl chloride to form 4-(propionylamino)-N-3-pyridinylbenzamide. The synthesis process has been optimized to produce high yields of 4-(propionylamino)-N-3-pyridinylbenzamide with high purity.
特性
IUPAC Name |
4-(propanoylamino)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-12-7-5-11(6-8-12)15(20)18-13-4-3-9-16-10-13/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIBIKJVWCTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)

![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)

![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)
![methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5830590.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)


![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)